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molecular formula C4H7NO5 B8522930 4-(Nitrooxy)butanoic acid

4-(Nitrooxy)butanoic acid

Cat. No. B8522930
M. Wt: 149.10 g/mol
InChI Key: ZETOHPSSBWBMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166605B2

Procedure details

To a solution of 4-bromobutanoic acid [4-[[1-[[3, 5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylethyl]thio]-2,6-bis(1,1-dimethylethyl)phenyl]ester (150 mg, 0.22 mmol) in acetonitrile/THF (15 ml 2/1 v/v), AgNO3 was added (80 mg, 0.47 mmol) and the solution was heated in the dark at 60° C. for 6 hours. The silver salt was then filtered off (AgBr) and the solvent was evaporated at reduced pressure. The product thus obtained was purified by chromatography on silica gel with a mixture of ethyl acetate/hexane as eluent (4/6 v/v) to give 4-nitrooxybutanoic acid, [4-[[1-[[3,5-bis(1,1-dimethyletihyl)-4-hydroxyphenyl]thio]-1-methylethyl]thio]-2,6-bis (1,1-dimethylethyl)-phenyl] ester (100 mg).
Name
4-bromobutanoic acid [4-[[1-[[3, 5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylethyl]thio]-2,6-bis(1,1-dimethylethyl)phenyl]ester
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acetonitrile THF
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C1C=C(SC(SC2C=C(C(C)(C)C)C([O:31][C:32](=[O:37])[CH2:33][CH2:34][CH2:35]Br)=C(C(C)(C)C)C=2)(C)C)C=C(C(C)(C)C)C=1O)(C)C.[N+:42]([O-:45])([O-:44])=[O:43].[Ag+]>C(#N)C.C1COCC1>[N+:42]([O:45][CH2:35][CH2:34][CH2:33][C:32]([OH:31])=[O:37])([O-:44])=[O:43] |f:1.2,3.4|

Inputs

Step One
Name
4-bromobutanoic acid [4-[[1-[[3, 5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-1-methylethyl]thio]-2,6-bis(1,1-dimethylethyl)phenyl]ester
Quantity
150 mg
Type
reactant
Smiles
CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)SC(C)(C)SC1=CC(=C(C(=C1)C(C)(C)C)OC(CCCBr)=O)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ag+]
Name
acetonitrile THF
Quantity
15 mL
Type
solvent
Smiles
C(C)#N.C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The silver salt was then filtered off (AgBr)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The product thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel with a mixture of ethyl acetate/hexane as eluent (4/6 v/v)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])OCCCC(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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